2-(1H-1,2,4-Triazol-5-ylmethyl)benzoic acid
CAS No.: 2309468-95-7
Cat. No.: VC6226187
Molecular Formula: C10H9N3O2
Molecular Weight: 203.201
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2309468-95-7 |
---|---|
Molecular Formula | C10H9N3O2 |
Molecular Weight | 203.201 |
IUPAC Name | 2-(1H-1,2,4-triazol-5-ylmethyl)benzoic acid |
Standard InChI | InChI=1S/C10H9N3O2/c14-10(15)8-4-2-1-3-7(8)5-9-11-6-12-13-9/h1-4,6H,5H2,(H,14,15)(H,11,12,13) |
Standard InChI Key | BVDTVDDKWCIWPU-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)CC2=NC=NN2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises a benzoic acid backbone substituted at the ortho position with a 1,2,4-triazole ring via a methylene (-CH2-) linker. This configuration introduces steric and electronic effects that influence its physicochemical behavior. For comparison, 2-(1H-1,2,4-triazol-1-yl)benzoic acid (PubChem CID 15712146) lacks the methylene bridge, leading to direct conjugation between the triazole and benzene rings . The methylene spacer in the target compound likely enhances rotational flexibility, altering solubility and binding interactions.
Crystallographic and Conformational Analysis
Crystal structures of analogous compounds, such as 4-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid, reveal planar arrangements between the benzene and triazole rings (dihedral angle: 6.32°) . The methylene group in 2-(1H-1,2,4-triazol-5-ylmethyl)benzoic acid may introduce torsional strain, deviating from coplanarity and affecting supramolecular interactions. Hydrogen bonding motifs, such as O–H⋯O and O–H⋯N, observed in triazole-benzoic acid hybrids , are expected to persist, stabilizing crystalline lattices.
Synthesis and Manufacturing Pathways
Key Synthetic Strategies
While no direct synthesis of the target compound is documented, patent WO2018202689A1 outlines methods for preparing 2-(2H- triazol-2-yl)-benzoic acid derivatives via Ullmann-type coupling of bromo-benzoic acid precursors with triazoles . Adapting this approach, the methylene-linked variant could be synthesized by:
-
Alkylation of Triazole: Introducing a chloromethyl or hydroxymethyl group at the triazole’s 5-position.
-
Coupling with Benzoic Acid: Utilizing nucleophilic substitution or palladium-catalyzed cross-coupling to attach the modified triazole to 2-bromobenzoic acid.
Purification and Crystallization
Crystalline salts, such as potassium derivatives of triazole-benzoic acids, are critical intermediates for obtaining regioisomerically pure products . For example, crystalline 5-methoxy-2-(2H-[1, triazol-2-yl)-benzoic acid potassium salt exhibits distinct X-ray diffraction peaks (e.g., 23.6° 2θ) , suggesting analogous characterization techniques for the target compound.
Physicochemical Properties
Solubility and Stability
Triazole-benzoic acid hybrids generally exhibit moderate aqueous solubility due to ionizable carboxylic acid groups (pKa ~4.2) . The methylene spacer may enhance lipophilicity compared to non-bridged analogs, as seen in 2-(arylmethylthio)-4-chloro-N-(1,2,4-triazin-3-yl)benzenesulfonamides . Stability under acidic conditions is anticipated, given the resilience of triazole rings in related compounds .
Spectroscopic Characterization
-
IR Spectroscopy: Expected peaks include ν(O–H) at ~2500–3000 cm⁻¹ (carboxylic acid) and ν(C=N) at ~1550 cm⁻¹ (triazole) .
-
NMR: ¹H NMR would show signals for the methylene bridge (δ 4.5–5.0 ppm) and aromatic protons (δ 7.0–8.5 ppm) .
Pharmacological and Biomedical Applications
Anticancer Activity
Triazole derivatives, such as 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides, demonstrate cytotoxicity against HCT-116, HeLa, and MCF-7 cell lines (IC₅₀: 34–85 μM) . The target compound’s triazole moiety may similarly intercalate DNA or inhibit kinases, while the carboxylic acid enhances solubility for improved bioavailability.
Apoptosis Induction
Analogous compounds induce apoptosis via mitochondrial membrane potential disruption and phosphatidylserine translocation . Structural parallels suggest 2-(1H-1,2,4-triazol-5-ylmethyl)benzoic acid could activate caspase pathways, warranting in vitro validation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume